molecular formula C16H14ClN5O B5714497 N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide

Cat. No.: B5714497
M. Wt: 327.77 g/mol
InChI Key: PIBPGNCHHMWYPV-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide typically involves the following steps:

    Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Acetamide Formation: The tetrazole derivative is then reacted with 2-chlorophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or protein synthesis pathways. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide: can be compared with other tetrazole derivatives such as:

Uniqueness

  • The presence of both 2-chlorophenyl and 2-methylphenyl groups in the structure of this compound may confer unique chemical and biological properties compared to other tetrazole derivatives. This could include enhanced stability, specific binding affinities, or unique reactivity patterns.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-11-6-2-3-7-12(11)16-19-21-22(20-16)10-15(23)18-14-9-5-4-8-13(14)17/h2-9H,10H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIBPGNCHHMWYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(N=N2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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